

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 1,2-Benzenedimethanol

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Compound of Interest

Compound Name: *1,2-Benzenedimethanol*

Cat. No.: *B1213519*

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These application notes provide detailed protocols and quantitative data for key metal-catalyzed reactions involving **1,2-benzenedimethanol**. This versatile building block can serve as a substrate for oxidation reactions or as a precursor for chiral ligands in asymmetric catalysis. The following sections detail specific applications in ruthenium-catalyzed oxidation, palladium-catalyzed asymmetric allylic alkylation, and rhodium-catalyzed asymmetric hydroformylation.

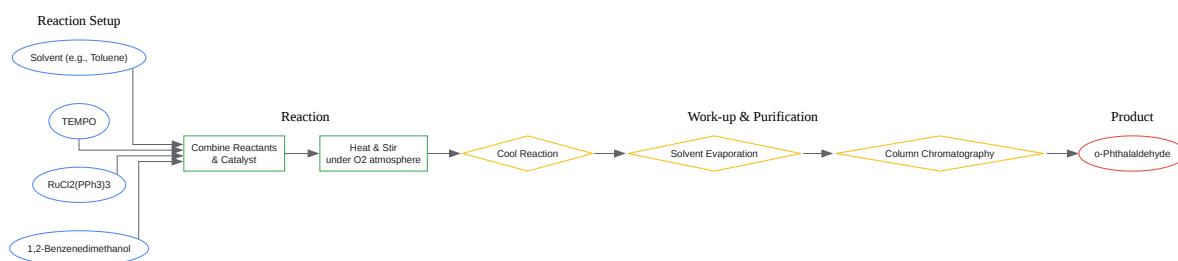
Ruthenium-Catalyzed Aerobic Oxidation of 1,2-Benzenedimethanol to o-Phthalaldehyde

The selective oxidation of **1,2-benzenedimethanol** to o-phthalaldehyde is a valuable transformation, as the product is a key intermediate in the synthesis of various pharmaceuticals and fluorescent labeling agents. A ruthenium/TEMPO catalytic system offers an efficient and selective method for this aerobic oxidation.

Reaction Principle:

This reaction utilizes a ruthenium catalyst in conjunction with a nitroxyl radical cocatalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to facilitate the aerobic oxidation of the primary alcohol groups of **1,2-benzenedimethanol** to aldehydes. Molecular oxygen from the

air serves as the terminal oxidant, making this a green and sustainable process. The ruthenium catalyst activates the alcohol, and TEMPO acts as a hydrogen transfer agent.



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Figure 1. Experimental workflow for the Ru-catalyzed aerobic oxidation.

Quantitative Data

Entry	Catalyst Loading (mol%)	Cocatalyst (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	RuCl ₂ (PPh ₃) ₃ (2)	TEMPO (5)	Toluene	100	6	95
2	RuCl ₃ ·nH ₂ O (2)	TEMPO (5)	Chlorobenzene	110	8	92
3	[Ru(p-cymene)Cl ₂] ₂ (1)	TEMPO (5)	Toluene	100	7	94

Experimental Protocol

Materials:

- **1,2-Benzenedimethanol** (1.0 mmol, 138.2 mg)
- RuCl₂(PPh₃)₃ (0.02 mmol, 19.1 mg)
- TEMPO (0.05 mmol, 7.8 mg)
- Toluene (10 mL)
- Oxygen balloon
- Round-bottom flask (50 mL)
- Magnetic stirrer and hotplate
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar, add **1,2-benzenedimethanol** (138.2 mg, 1.0 mmol), RuCl₂(PPh₃)₃ (19.1 mg, 0.02 mmol), and TEMPO (7.8 mg, 0.05 mmol).
- Add toluene (10 mL) to the flask.
- Fit the flask with a condenser and an oxygen balloon.
- Heat the reaction mixture to 100 °C and stir vigorously for 6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

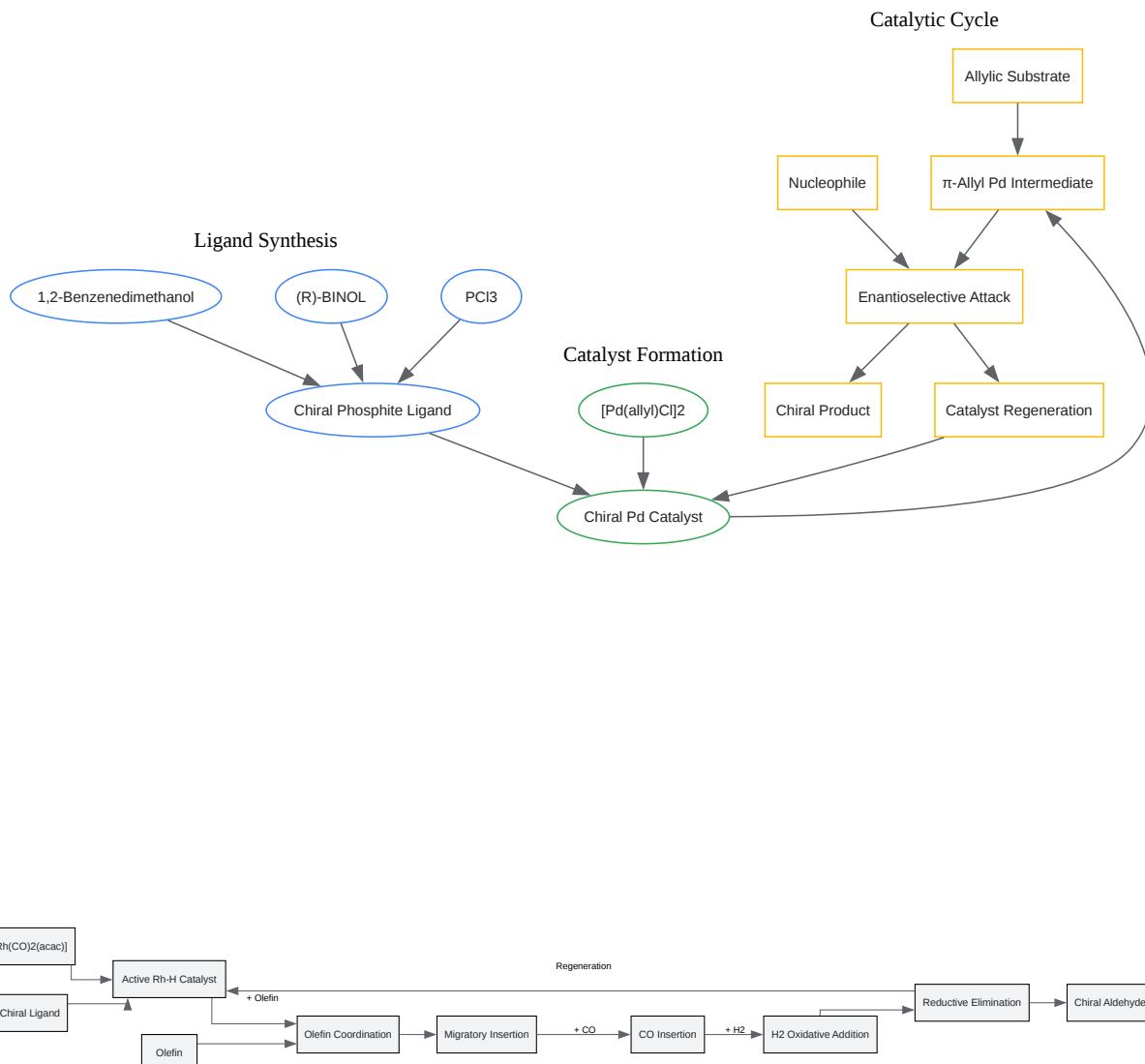
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure o-phthalaldehyde.

Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral Phosphite Ligand Derived from 1,2-Benzenedimethanol

1,2-Benzenedimethanol can be used as a scaffold to synthesize chiral phosphite ligands for asymmetric catalysis. In this application, it is reacted with a chiral diol (e.g., (R)-BINOL) and a phosphorus source to create a chiral ligand. This ligand can then be used in palladium-catalyzed asymmetric allylic alkylation (AAA) to produce chiral products with high enantioselectivity.

Reaction Principle:

The chiral phosphite ligand, derived from **1,2-benzenedimethanol** and a chiral diol, coordinates to a palladium precursor to form a chiral catalyst. This catalyst then reacts with an allylic substrate to form a π -allyl palladium intermediate. A nucleophile then attacks this intermediate, guided by the chiral ligand, to form the product with a high degree of enantioselectivity.



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